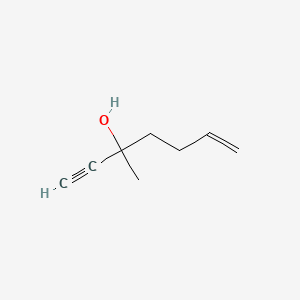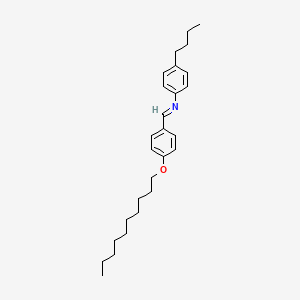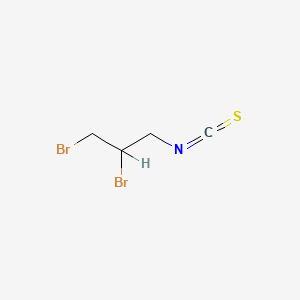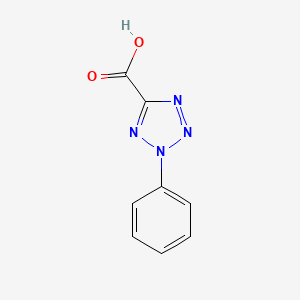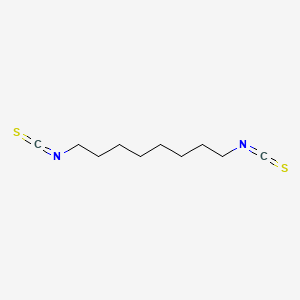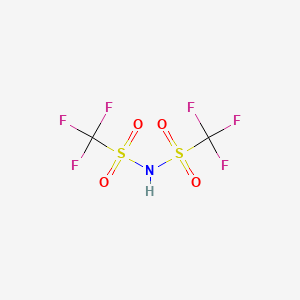
Bis(trifluoromethanesulfonyl)imide
Vue d'ensemble
Description
Bis(trifluoromethanesulfonyl)imide, often abbreviated as Tf2N, is a chemical moiety that has gained significant attention due to its utility in various chemical reactions and its role in the stabilization of ionic liquids. The compound is characterized by the presence of two trifluoromethanesulfonyl groups attached to a nitrogen atom, which imparts unique physical and chemical properties to the molecule .
Synthesis Analysis
The synthesis of bis(trifluoromethanesulfonyl)imide and its derivatives has been explored in several studies. For instance, phosphine gold(I) complexes using the bis(trifluoromethanesulfonyl)imidate moiety have been synthesized, providing air-stable catalysts for enynes cycloisomerizations . Additionally, super acids and their salts, such as bis[N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl]imide, have been prepared through one-pot reactions with good yields . These syntheses highlight the versatility and reactivity of the Tf2N group in forming stable and useful compounds.
Molecular Structure Analysis
The molecular structure of bis(trifluoromethanesulfonyl)imide has been elucidated through crystallography and quantum chemical calculations. The anion [(CF3SO2)2N]- exhibits extensive electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a shortening of the S–N bond upon deprotonation . This delocalization is a key feature that influences the reactivity and stability of the molecule.
Chemical Reactions Analysis
Bis(trifluoromethanesulfonyl)imide has been utilized as a catalyst and reagent in various chemical reactions. It catalyzes the hetero-Michael addition of nucleophiles to unsaturated compounds, outperforming comparable Lewis acid-catalyzed processes in terms of scope, reaction rates, and yields . Moreover, it has been shown to activate carbonyl groups more effectively than other reagents, enhancing the efficiency of reactions such as the Diels-Alder reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(trifluoromethanesulfonyl)imide are influenced by its molecular interactions. In room temperature ionic liquids, Tf2N anions stabilize monomeric ligand deficient transition metal complexes through various binding modes . The compound's behavior in different media has been studied, revealing that it forms H-complexes and linear chain polyassociates depending on the solvent's polarity . Additionally, its thermal and spectroscopic properties have been characterized, demonstrating similarities to other strong acids like bis((trifluoromethyl)sulfonyl)imide .
Applications De Recherche Scientifique
1. Application in Natural Rubber Composites
- Summary of Application: TFSI ionic liquids are used to fine-tune the cure characteristics and physico-chemical properties of elastomer composites based on a biodegradable natural rubber (NR) matrix .
- Methods of Application: TFSI ionic liquids with different cations, such as alkylpyrrolidinium, alkylammonium, and alkylsulfonium cations, are applied to increase the efficiency of sulfur vulcanization and to improve the performance of NR composites .
- Results or Outcomes: Pyrrolidinium and ammonium ionic liquids effectively supported the vulcanization, reducing the optimal vulcanization time and temperature of NR compounds and increasing the crosslink density of the vulcanizates. Consequently, vulcanizates with these ionic liquids exhibited higher tensile strength than the benchmark without ionic liquid .
2. Application in Lithium-Ion Batteries
- Summary of Application: TFSI is used as an organic electrolyte in lithium-ion batteries and capacitors .
- Methods of Application: TFSI is used in the preparation of lithium-ion batteries as a source of lithium ions .
- Results or Outcomes: TFSI has high dissociation and conductivity, which are beneficial for the performance of lithium-ion batteries .
3. Application in Organic Synthesis
- Summary of Application: Silver bis(trifluoromethanesulfonyl)imide is used as a catalyst in organic synthesis .
- Methods of Application: It is used in the C3 regioselective alkylation of indole derivatives via conjugated addition type reactions with α, β-enones .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
4. Application in Ionic Liquids
- Summary of Application: TFSI is widely used in ionic liquids, such as trioctylmethylammonium bis(trifluoromethylsulfonyl)imide .
- Methods of Application: TFSI is used as an anion in the preparation of ionic liquids .
- Results or Outcomes: TFSI-based ionic liquids are less toxic and more stable than more “traditional” counterions such as tetrafluoroborate .
5. Application in Organic Solar Cells
- Summary of Application: TFSI is used as a chemical additive for improving the power conversion efficiencies in porphyrin-based organic solar cells .
- Methods of Application: TFSI is used in the preparation of organic solar cells as a chemical additive .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
6. Application in Solid Polymer Electrolytes
- Summary of Application: TFSI-based alkali metal salts are used for solid polymer electrolytes .
- Methods of Application: A comprehensive study based on molecular dynamics is conducted to simulate ion coordination and the ion transport properties of poly(ethylene oxide) (PEO) with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) salt across various LiTFSI concentrations .
- Results or Outcomes: The ionic structure in PEO/LiTFSI is significantly influenced by the LiTFSI concentration, resulting in different lithium-ion transport mechanisms for highly concentrated or diluted systems .
7. Application in Dye-Sensitized Solar Cells
- Summary of Application: TFSI is used as an additive to enhance the hole conductivity in perovskite and dye-sensitized solar cells .
- Methods of Application: TFSI is used in the preparation of dye-sensitized solar cells as a chemical additive .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
8. Application in Preparation of Rare-Earth Lewis Acid Catalysts
- Summary of Application: TFSI is used in the preparation of rare-earth Lewis acid catalysts .
- Methods of Application: TFSI is used in the preparation of rare-earth Lewis acid catalysts .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
9. Application in Preparation of Imidazolium Core Bearing Monomer Ionic Liquids
- Summary of Application: TFSI is used as a reagent in the preparation of imidazolium core bearing monomer ionic liquids to develop polymerized ionic liquids .
- Methods of Application: TFSI is used in the preparation of imidazolium core bearing monomer ionic liquids .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMGHDIOOHOAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045026 | |
| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide | |
CAS RN |
82113-65-3 | |
| Record name | Bis(trifluoromethanesulfonyl)imide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82113-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triflic imide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082113653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)-methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-N-((TRIFLUOROMETHYL)SULFONYL)METHANESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7R849VM9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

